molecular formula C8H10Cl3NO B14419379 1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one CAS No. 83124-97-4

1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one

Cat. No.: B14419379
CAS No.: 83124-97-4
M. Wt: 242.5 g/mol
InChI Key: YFGOHGUFUNMIAH-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one is a synthetic organic compound that features a pyrrolidine ring attached to a butenone structure with three chlorine atoms

Preparation Methods

The synthesis of 1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a trichlorobutenone precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

1,1,1-Trichloro-4-(pyrrolidin-1-yl)but-3-en-2-one can be compared with other similar compounds, such as:

    4-(pyrrolidin-1-yl)butan-1-ol: This compound features a pyrrolidine ring attached to a butanol structure and is used in various chemical syntheses.

    4-(pyrrolidin-1-yl)butan-1-amine: This compound has a similar structure but with an amine group instead of a ketone, and it is used in the synthesis of pharmaceuticals and other organic compounds.

The uniqueness of this compound lies in its trichlorobutenone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

83124-97-4

Molecular Formula

C8H10Cl3NO

Molecular Weight

242.5 g/mol

IUPAC Name

1,1,1-trichloro-4-pyrrolidin-1-ylbut-3-en-2-one

InChI

InChI=1S/C8H10Cl3NO/c9-8(10,11)7(13)3-6-12-4-1-2-5-12/h3,6H,1-2,4-5H2

InChI Key

YFGOHGUFUNMIAH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=CC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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